The Physicochemical and Mechanistic Profile of (2-Amino-5-methoxyphenyl)boronic Acid
The Physicochemical and Mechanistic Profile of (2-Amino-5-methoxyphenyl)boronic Acid
Executive Summary
(2-Amino-5-methoxyphenyl)boronic acid (CAS: 1233182-23-4) is a highly functionalized organoboron building block critical to modern medicinal chemistry, fluorophore design, and materials science. Unlike simple phenylboronic acids, the precise ortho-amino and meta-methoxy substitution pattern creates a complex landscape of intramolecular interactions. This whitepaper provides an in-depth technical analysis of its physical properties, structural dynamics, and validated experimental workflows, designed for senior researchers and drug development professionals.
Core Physicochemical Properties
Understanding the baseline physical properties of (2-Amino-5-methoxyphenyl)boronic acid is essential for optimizing storage, reaction conditions, and purification strategies. The quantitative data is summarized in Table 1 below.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| CAS Number | 1233182-23-4 |
| Molecular Formula | C7H10BNO3 |
| Molecular Weight | 166.97 g/mol |
| Appearance | White to light-yellow crystalline solid |
| Melting Point | >145°C (Dehydrates to boroxine upon melting) |
| Solubility | Soluble in DMSO, DMF, Methanol; Slightly soluble in H2O |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Note: Like many boronic acids, this compound is prone to spontaneous dehydration in the solid state to form trimeric boroxines (anhydrides) if exposed to ambient moisture fluctuations or heat.
Structural Dynamics & Mechanistic Insights
The reactivity of (2-Amino-5-methoxyphenyl)boronic acid is governed by the electronic push-and-pull of its substituents. As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality behind its behavior in solution.
The Ortho-Amino Effect and pKa Modulation
Standard phenylboronic acid has a pKa of approximately 8.8, making it largely un-ionized at physiological pH. However, the introduction of an amino group at the 2-position (ortho) fundamentally alters the boron center's Lewis acidity. The proximity of the amino group allows for intramolecular hydrogen bonding (N-H···O) or, in certain transition states, a dynamic B-N dative interaction. This internal stabilization significantly lowers the thermodynamic penalty required for the boron atom to transition from a neutral trigonal planar ( sp2 ) geometry to an active tetrahedral ( sp3 ) boronate anion. Consequently, the apparent pKa of 2-aminophenylboronic acid derivatives drops to the 5.5–7.0 range, enabling robust boronate ester formation at neutral pH.
Electronic Influence of the 5-Methoxy Group
The methoxy group at the 5-position sits para to the amino group and meta to the boronic acid.
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Resonance Effect: It strongly donates electron density into the aromatic ring via resonance, specifically enriching the para-positioned amino group. This increases the basicity of the amine, strengthening its capacity to act as an intramolecular hydrogen bond donor.
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Inductive Effect: Because it is meta to the boronic acid, the methoxy group cannot donate electron density directly into the boron's empty p-orbital via resonance; it only exerts a mild inductive effect. This unique decoupling allows the molecule to maintain the electrophilicity of the boron center while supercharging the neighboring amino group's interactive potential.
Solid-State Behavior and AIEE
In the solid state, 2-aminophenylboronic acid derivatives exhibit a fascinating phenomenon known as Aggregation-Induced Enhanced Emission (AIEE). Rather than suffering from aggregation-caused quenching (ACQ) typical of planar aromatic systems, these molecules form highly ordered dimers driven by intermolecular O-H···N hydrogen bonds. This rigidifies the molecular conformation, restricting non-radiative decay pathways and resulting in strong solid-state fluorescence.
Equilibrium states of (2-Amino-5-methoxyphenyl)boronic acid in aqueous and solid phases.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Spectrophotometric pKa Determination
Because the transition from the neutral boronic acid to the tetrahedral boronate alters the electronic conjugation of the aromatic ring, UV-Vis spectroscopy is the gold standard for pKa determination.
Methodology:
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Preparation: Dissolve 5 mg of (2-Amino-5-methoxyphenyl)boronic acid in 1 mL of DMSO to create a concentrated stock. Dilute to a final working concentration of 50 µM in a 0.1 M NaCl aqueous background to maintain constant ionic strength.
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Titration: Adjust the pH of the solution from 3.0 to 10.0 using standardized 0.1 M NaOH and 0.1 M HCl.
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Measurement: Record the UV-Vis absorption spectrum (200–400 nm) at each pH increment (0.5 pH units).
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Self-Validation Check: Identify the isosbestic point (a specific wavelength where absorbance remains constant across all pH values). The presence of a sharp isosbestic point scientifically validates that only two species (neutral and anionic) are in equilibrium, without degradation side-reactions.
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Calculation: Plot the absorbance at the λmax of the anionic species against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the pKa.
Protocol B: Suzuki-Miyaura Cross-Coupling
The free amino group can potentially coordinate to palladium catalysts, leading to catalyst poisoning. Therefore, utilizing a bulky, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is causally linked to maintaining high catalytic turnover.
Methodology:
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Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and (2-Amino-5-methoxyphenyl)boronic acid (1.2 equiv). Note: If boroxine formation is suspected due to poor solubility, pre-stir the boronic acid in a 9:1 mixture of THF:Water for 30 minutes to hydrolyze the anhydride.
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Catalyst & Base: Add Pd(dppf)Cl2 (0.05 equiv) and a mild base such as Triethylamine ( Et3N ) or K2CO3 (3.0 equiv).
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Solvent: Suspend the mixture in degassed 1,4-Dioxane (or a Dioxane/Water mixture if using inorganic bases).
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Reaction: Purge the flask with Argon for 10 minutes. Heat the mixture to 80–100°C for 12 hours under continuous stirring.
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Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.
Step-by-step Suzuki-Miyaura cross-coupling workflow for 2-amino-5-methoxyphenylboronic acid.
References
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ACS Publications. "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles". The Journal of Organic Chemistry. Available at:[Link]
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National Institutes of Health (NIH). "Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations". PMC. Available at:[Link]
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Chemical Science (RSC Publishing). "A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer". Royal Society of Chemistry. Available at:[Link]
